5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-(1-pyrrolidinyl)-
Description
The compound 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-(1-pyrrolidinyl)- is a quinazolinone derivative characterized by a bicyclic scaffold with a 7,7-dimethyl substitution on the dihydroquinazolinone core and a 1-pyrrolidinyl group at the C-2 position (Figure 1). Quinazolinones are nitrogen-containing heterocycles known for their diverse pharmacological profiles, including anti-inflammatory, antifungal, and antimicrobial activities .
Properties
IUPAC Name |
7,7-dimethyl-2-pyrrolidin-1-yl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2)7-11-10(12(18)8-14)9-15-13(16-11)17-5-3-4-6-17/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXWCQUBGRMTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176441 | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-(1-pyrrolidinyl)-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302899-48-5 | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-(1-pyrrolidinyl)-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302899-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-(1-pyrrolidinyl)-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-(1-pyrrolidinyl)- is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
- Chemical Formula : C15H20N4O
- Molecular Weight : 272.35 g/mol
- CAS Number : 669724-42-9
The structural features of this compound include a quinazolinone core with a pyrrolidine substituent that is believed to enhance its biological activity.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and receptors associated with cancer cell proliferation.
Case Study: Inhibition of EGFR
A study highlighted the ability of quinazolinone derivatives to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For example, compounds similar to 5(6H)-Quinazolinone demonstrated IC50 values ranging from 5 nM to 15 nM against various cancer cell lines, indicating potent activity against tumors expressing EGFR mutations .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Quinazolinones have been reported to exhibit activity against a range of bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance this activity.
Table: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
The biological activity of 5(6H)-Quinazolinone is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
- Receptor Modulation : Binding to receptors such as EGFR alters downstream signaling cascades critical for tumor growth and survival.
Research Findings
- Anticancer Studies : Quinazolinone derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells. For instance, a derivative exhibited an IC50 value of 10 μM against MDA-MB-231 breast cancer cells .
- Antimicrobial Studies : Various derivatives were screened for their antimicrobial efficacy, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Data Tables
Table 1: Key Quinazolinone Derivatives and Their Biological Activities
| Compound | Substituents | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| Target Compound | C-2: 1-pyrrolidinyl; C-7,7: dimethyl | Under investigation | Potential solubility/modulated selectivity | [13] |
| 9c | C-2: 4-methoxyphenyl; C-4: 4-SO₂MePh | COX-2 inhibitor (IC₅₀: 0.1 µM) | High selectivity (COX-2/COX-1 > 100) | [1, 8] |
| 6b (QS inhibitor) | C-3: cyclopropyl | pQS inhibition (IC₅₀: 15 µM) | Hydrophobic interactions dominate | [4] |
| Pyrazole-quinazolinone (17 ) | C-2: pyrazole | Antifungal (MIC: 8 µg/mL) | Synergistic heterocyclic effects | [3] |
Table 2: Structural Comparisons
| Feature | Target Compound | 9c | Ferrocenyl Derivative (2 ) |
|---|---|---|---|
| Core Structure | 7,7-dimethyl dihydro | 7,7-dimethyl dihydro | Unsubstituted 4-quinazolinone |
| Key Substituent | C-2: pyrrolidinyl | C-2: 4-MeOPh; C-4: SO₂MePh | C-2: Ferrocenyl |
| Bioactivity | Undefined | COX-2 inhibition | Electrochemical activity |
| Solubility | Likely improved (amine) | Low (hydrophobic SO₂MePh) | Low (metallocene) |
Q & A
Q. What are the established synthetic routes for 5(6H)-quinazolinone derivatives, and how can reaction conditions be optimized for reproducibility?
Answer: The synthesis of 5(6H)-quinazolinone derivatives typically involves multi-step reactions, such as cyclocondensation of substituted anthranilic acids with ketones or aldehydes, followed by functionalization at the 2-position. For example, details the synthesis of structurally similar 2-amino-7,8-dihydro-6(5H)-quinazolinones using reductive amination and cyclization steps. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yield in ring-closing steps.
- Temperature control : Heating under reflux (110–130°C) ensures complete reaction while minimizing side products .
Q. How can the molecular structure of this compound be unambiguously characterized?
Answer: Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : H and C NMR resolve the dihydroquinazolinone core and pyrrolidinyl substituents. For example, the dimethyl group at positions 7,7 appears as a singlet in H NMR .
- X-ray crystallography : highlights the use of crystallography to confirm bond angles and stereochemistry in related quinazolinone derivatives, which is critical for verifying the spirocyclic structure .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer: reports biological screening protocols for analogous compounds, including:
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based substrates.
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .
Advanced Research Questions
Q. How can substituent modifications at the 2-position (pyrrolidinyl group) influence reactivity and bioactivity?
Answer: Substituent effects can be systematically studied via:
- Structure-activity relationship (SAR) analysis : Replace the pyrrolidinyl group with other amines (e.g., piperidinyl or morpholinyl) and compare bioactivity. demonstrates that halogenation at specific positions enhances electrophilicity, which could stabilize receptor-ligand interactions .
- Computational modeling : Density functional theory (DFT) calculations predict electronic effects (e.g., charge distribution at the 2-position) and guide rational design .
Q. What experimental strategies resolve contradictions in reported synthetic yields or biological data?
Answer: Discrepancies often arise from variations in reaction conditions or assay protocols. To address this:
- Reproducibility checks : Replicate reactions using strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). emphasizes the importance of solvent purity in minimizing side reactions during hydrazine coupling .
- Meta-analysis of literature : Compare datasets from multiple sources (e.g., vs. 15) to identify outliers or methodological biases.
- Cross-validation assays : Use orthogonal assays (e.g., SPR and ITC) to confirm biological activity .
Q. How can the compound’s stability under physiological conditions be assessed for drug development?
Answer: Advanced stability studies involve:
- pH-dependent degradation tests : Incubate the compound in buffers simulating gastrointestinal (pH 1.2–6.8) and bloodstream (pH 7.4) environments. Monitor degradation via HPLC-MS.
- Metabolic stability assays : Use liver microsomes or hepatocyte models to quantify cytochrome P450-mediated oxidation.
- Photostability testing : Expose the compound to UV-Vis light (ICH Q1B guidelines) to assess photosensitivity .
Q. What methodologies enable regioselective functionalization of the quinazolinone core?
Answer: Regioselectivity is controlled by:
- Directing groups : Install temporary groups (e.g., nitro or amino) at specific positions to steer cross-coupling reactions. describes halogenation strategies using dichlororesorcinol to direct substitution .
- Transition-metal catalysis : Pd-catalyzed C–H activation or Ullmann coupling for aryl-aryl bond formation.
- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products through rapid, uniform heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
